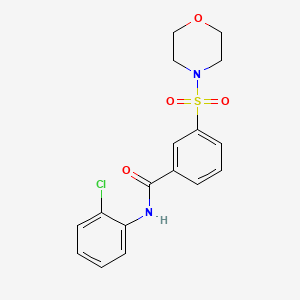
N-(2-chlorophenyl)-3-(morpholinosulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-chlorophenyl)-3-(morpholinosulfonyl)benzamide is a useful research compound. Its molecular formula is C17H17ClN2O4S and its molecular weight is 380.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Research has led to the synthesis and characterization of various derivatives related to N-(2-chlorophenyl)-3-(morpholinosulfonyl)benzamide, demonstrating the chemical versatility of such compounds. For example, studies on N-Benzoyl-N'-dialkylthiourea derivatives and their Co(III) complexes have explored their structural properties and potential antifungal activities against pathogens responsible for plant diseases, showcasing the compound's utility in developing new antifungal agents (Zhou Weiqun et al., 2005).
Biological Activities
Several studies have focused on the biological activities of compounds structurally related to this compound. For instance, research on peripheral benzodiazepine receptors highlights the anti-inflammatory effects of certain ligands, which could be relevant to the chemical family of this compound (S. R. Torres et al., 1999). Another study on the synthesis and antidepressant activity of Befol, a derivative of the chemical family, provides insights into the compound's potential in developing new treatments for depression (N. S. Donskaya et al., 2004).
Material Science and Corrosion Inhibition
Research has also explored the applications of compounds like this compound in material science and corrosion inhibition. A study on the inhibitory effect of a related compound on mild steel in sulfuric acid medium demonstrates the compound's potential as a corrosion inhibitor, offering insights into its practical applications in protecting metals from corrosion (Anwar Sathiq M & Jamal Abdul Nasser A, 2021).
Properties
IUPAC Name |
N-(2-chlorophenyl)-3-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4S/c18-15-6-1-2-7-16(15)19-17(21)13-4-3-5-14(12-13)25(22,23)20-8-10-24-11-9-20/h1-7,12H,8-11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTFGENAWRXGSHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
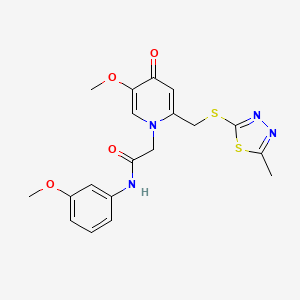
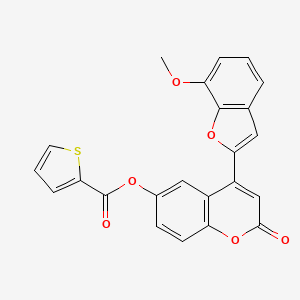
![2-[(Phenylamino)methyl]aniline](/img/structure/B2970289.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[8-oxo-6-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide](/img/structure/B2970290.png)
![N-{pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-yl}prop-2-enamide](/img/structure/B2970291.png)

![Propan-2-yl 5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2970296.png)
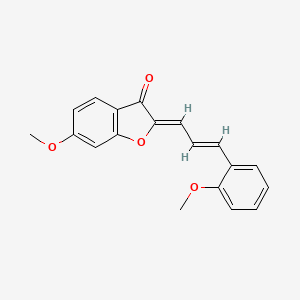
![6-cyclopropyl-3-{2-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2970298.png)
![ethyl 7-benzyl-6-(2-fluorobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2970299.png)
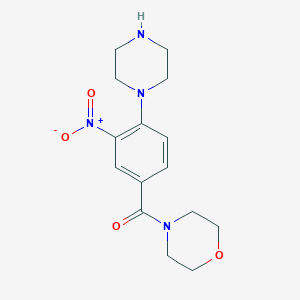
![5-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2970304.png)
![N-(3-acetylphenyl)-2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2970305.png)
![N-(4-ethoxyphenyl)-4-[methyl(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2970307.png)
